
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one is a synthetic organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phenoxazinone family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by cyclization and fluorination reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group facilitates its binding to various biological molecules, while the difluoro groups enhance its stability and reactivity. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of targeted cells .
Comparación Con Compuestos Similares
Similar Compounds
7-(Diethylamino)coumarin: Another fluorescent compound with similar applications in analytical chemistry and biology.
7-(Diethylamino)-4-hydroxycoumarin: Known for its strong fluorescence and use in various scientific studies.
Uniqueness
7-(Diethylamino)-1,4-difluoro-3H-phenoxazin-3-one stands out due to its unique combination of diethylamino and difluoro groups, which confer enhanced stability, reactivity, and fluorescence properties compared to other similar compounds .
Propiedades
Número CAS |
112009-13-9 |
|---|---|
Fórmula molecular |
C16H14F2N2O2 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
7-(diethylamino)-1,4-difluorophenoxazin-3-one |
InChI |
InChI=1S/C16H14F2N2O2/c1-3-20(4-2)9-5-6-11-13(7-9)22-16-14(18)12(21)8-10(17)15(16)19-11/h5-8H,3-4H2,1-2H3 |
Clave InChI |
JZKBKJBUXMZZRE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C(=CC(=O)C(=C3O2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


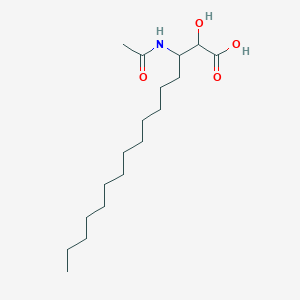
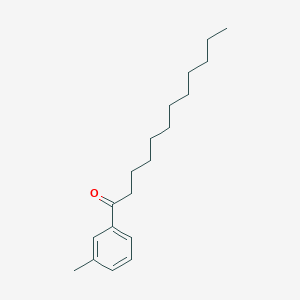
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
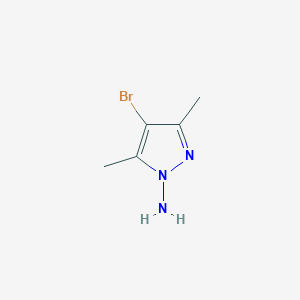

![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)
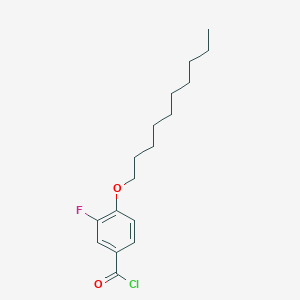
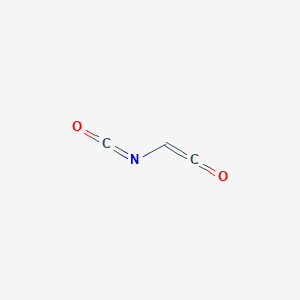
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)
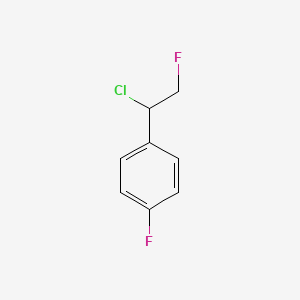
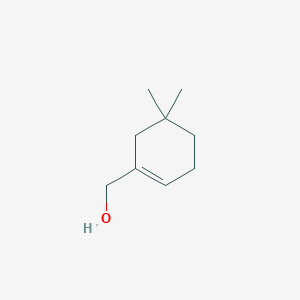
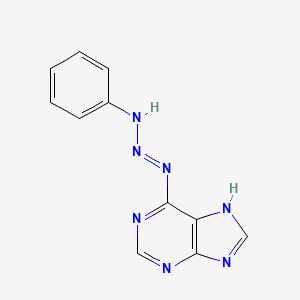
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
